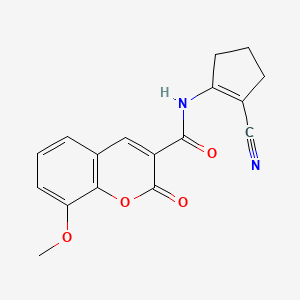

N-(2-cyanocyclopent-1-en-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Description

N-(2-cyanocyclopent-1-en-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a 2H-chromene core substituted with a methoxy group at position 8, a ketone at position 2, and a carboxamide moiety at position 2. The carboxamide nitrogen is further linked to a 2-cyanocyclopent-1-en-1-yl group, introducing both electron-withdrawing (cyano) and sterically constrained (cyclopentenyl) features.

Properties

IUPAC Name |

N-(2-cyanocyclopenten-1-yl)-8-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-22-14-7-3-4-10-8-12(17(21)23-15(10)14)16(20)19-13-6-2-5-11(13)9-18/h3-4,7-8H,2,5-6H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPHEVRQGLWOBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=C(CCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanocyclopent-1-en-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the chromene core: This can be achieved through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde under acidic conditions.

Introduction of the methoxy group: The methoxy group can be introduced via methylation using reagents like methyl iodide in the presence of a base such as potassium carbonate.

Formation of the cyanocyclopentene moiety: This involves the reaction of cyclopentanone with a cyanating agent like cyanogen bromide.

Coupling of the two moieties: The final step involves coupling the cyanocyclopentene moiety with the chromene core through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanocyclopent-1-en-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, where nucleophiles like thiols or amines can replace the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Thiols or amines in the presence of a base like sodium hydride.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Thiol or amine derivatives of the original compound.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new chromene-based compounds.

Biology: The compound may exhibit biological activities such as anti-inflammatory, antioxidant, or antimicrobial properties, making it a candidate for further biological studies.

Medicine: Due to its potential pharmacological properties, it could be investigated for therapeutic applications, including as an anti-cancer or anti-viral agent.

Industry: The compound may find use in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-cyanocyclopent-1-en-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The chromene core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The cyanocyclopentene moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity or specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The table below compares key structural elements and physicochemical properties of N-(2-cyanocyclopent-1-en-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide with related coumarin carboxamides from the evidence:

Key Observations:

- The target compound’s 2-cyanocyclopentene group distinguishes it from analogs with aryl (e.g., sulfamoylphenyl , acetamidophenyl ) or heterocyclic (e.g., imidazopyridinyl ) substituents.

- Electron-withdrawing groups (cyano, sulfamoyl) are present in both the target compound and compound 12 , which may enhance electrophilic reactivity or hydrogen-bonding capacity.

- Steric effects : The cyclopentenyl ring introduces conformational rigidity compared to linear alkyl or aryl groups in other derivatives .

Spectral and Analytical Data

While spectral data for the target compound are unavailable, analogs provide reference benchmarks:

- IR spectra: Strong C=O stretches (~1660–1664 cm⁻¹) are consistent across coumarin carboxamides . The cyano group in the target compound would exhibit a peak near 2214 cm⁻¹, as seen in compound 13a .

- 1H-NMR : Aromatic protons in coumarin derivatives typically resonate between δ 7.0–8.0 ppm , with methoxy groups appearing as singlets near δ 3.7–3.8 ppm .

Biological Activity

N-(2-cyanocyclopent-1-en-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including relevant studies, findings, and data tables.

Chemical Structure and Properties

The chemical structure of N-(2-cyanocyclopent-1-en-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can be represented as follows:

Molecular Features

- Molecular Weight : 273.27 g/mol

- Functional Groups : The compound features a chromene backbone, a cyanocyclopentene moiety, and a carboxamide group which may contribute to its biological properties.

Anticancer Potential

Research has indicated that compounds similar to N-(2-cyanocyclopent-1-en-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide exhibit significant anticancer activity. A study demonstrated that derivatives of chromene compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Enzyme Inhibition

N-(2-cyanocyclopent-1-en-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been investigated for its role as a potential inhibitor of specific enzymes involved in cancer progression. For instance, it may act as a PARP (Poly(ADP-ribose) polymerase) inhibitor, which is crucial in the repair of DNA damage in cancer cells. This inhibition could lead to increased sensitivity of cancer cells to chemotherapy.

Antimicrobial Activity

Preliminary studies have suggested that the compound may possess antimicrobial properties. Its structural components allow for interaction with microbial cell membranes or essential metabolic pathways, inhibiting growth.

Table 1: Biological Activities of N-(2-cyanocyclopent-1-en-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Enzyme Inhibition | PARP inhibition | |

| Antimicrobial | Growth inhibition of bacteria |

Case Study 1: Anticancer Efficacy

In a study conducted on various cancer cell lines, N-(2-cyanocyclopent-1-en-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide demonstrated significant cytotoxic effects. The compound was tested against breast and lung cancer cells, showing an IC50 value in the low micromolar range. This suggests that it could be a candidate for further development as an anticancer agent.

Another study focused on the mechanism by which this compound induces apoptosis in cancer cells. It was found to activate intrinsic apoptotic pathways, leading to mitochondrial dysfunction and caspase activation. This pathway is critical for the therapeutic efficacy of many anticancer drugs.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(2-cyanocyclopent-1-en-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide?

- Methodology : The compound can be synthesized via a multi-step approach:

Core formation : Condensation of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with cyclopentene derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the coumarin backbone .

Cyanation : Introduction of the cyano group at the cyclopentene ring via nucleophilic substitution or cyanation reagents (e.g., CuCN or Pd-catalyzed reactions) .

Purification : Flash column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (acetone or DMF) to obtain high-purity crystals .

- Key Challenges : Side reactions at the electron-deficient coumarin carbonyl group require controlled reaction temperatures (e.g., 60–80°C) and inert atmospheres .

Q. Which spectroscopic techniques are most effective for structural confirmation?

- 1H/13C NMR : Characteristic signals include the methoxy group (δ ~3.8–4.0 ppm in 1H NMR) and the carbonyl carbons (δ ~160–170 ppm in 13C NMR) .

- X-ray crystallography : Resolves hydrogen-bonding patterns (e.g., N–H⋯O interactions) and confirms the chair conformation of the cyclopentene ring, as seen in related coumarin-carboxamide structures .

- IR spectroscopy : Strong absorbance bands at ~1700 cm⁻¹ (C=O stretch) and ~2200 cm⁻¹ (C≡N stretch) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of cyanation on the cyclopentene ring?

- Mechanistic Insight : The electron-withdrawing nature of the adjacent carbonyl group directs cyanation to the α-position of the cyclopentene ring.

- Optimization :

- Catalysts : Pd(PPh₃)₄ improves yield (75–85%) in cyanation reactions compared to CuCN (50–60%) .

- Solvent effects : Polar aprotic solvents (DMF or DMSO) enhance reaction rates but may promote side reactions with the coumarin carbonyl .

- Data Table :

| Catalyst | Solvent | Yield (%) | Byproducts |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 82 | <5% (hydrolysis) |

| CuCN | DMSO | 58 | 15% (decarboxylation) |

Q. What intermolecular interactions stabilize the crystal lattice of this compound?

- Hydrogen bonding : N–H⋯O interactions between the carboxamide and coumarin carbonyl groups form centrosymmetric dimers (R₂²(8) motif), as observed in analogous structures .

- π-π stacking : The aromatic coumarin ring participates in edge-to-face interactions (distance: 3.5–4.0 Å), contributing to thermal stability (melting point >250°C) .

- Crystallographic Data :

| Parameter | Value |

|---|---|

| Space group | P 1 |

| Unit cell volume | 658.0 ų |

| Z | 2 |

| R-factor | 0.062 |

Experimental Design & Data Contradictions

Q. How to resolve discrepancies in reported anti-inflammatory activity of structurally similar coumarin derivatives?

- Issue : Conflicting IC₅₀ values (e.g., 10 μM vs. 50 μM) in COX-2 inhibition assays.

- Resolution :

Standardize assay conditions : Use identical cell lines (e.g., RAW 264.7 macrophages) and LPS-induced inflammation protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.